Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
Pyrazole-bearing compounds, including “Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate”, are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Scientific Research Applications
Application 1: Synthesis of Complex Molecules
- Summary of the Application: 5-amino-1H-pyrazole-4-carbonitrile derivatives are used in the synthesis of complex molecules . They are synthesized through a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
- Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine is used to produce these derivatives . The yield of this reaction is between 86–96% .
- Results or Outcomes: The resulting 5-amino-1H-pyrazole-4-carbonitrile derivatives are highly functionalized and have wide applications in pharmaceuticals .
Application 2: Antileishmanial and Antimalarial Activities
- Summary of the Application: Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their potent antileishmanial and antimalarial activities .
- Methods of Application: These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Their antileishmanial and antimalarial activities are evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application 3: Antidepressant Molecules Synthesis
- Summary of the Application: Pyrazole-bearing compounds are used in the synthesis of antidepressant molecules . This is a significant area of study in the discipline, with the development of novel dual- or multi-target antidepressants .
- Methods of Application: The synthesis of these antidepressant molecules is done through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application 4: Synthesis of Complex Molecules
- Summary of the Application: 5-amino-1H-pyrazole-4-carbonitrile derivatives are used in the synthesis of complex molecules . They are synthesized through a one-pot, multicomponent protocol .
- Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine is used to produce these derivatives . The yield of this reaction is between 86–96% .
- Results or Outcomes: The resulting 5-amino-1H-pyrazole-4-carbonitrile derivatives are highly functionalized .
Application 5: Antileishmanial and Antimalarial Activities
- Summary of the Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified .
- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application 6: Synthesis of Antidepressant Molecules
- Summary of the Application: Pyrazole-bearing compounds are used in the synthesis of antidepressant molecules . This is a significant area of study in the discipline, with the development of novel dual- or multi-target antidepressants .
- Methods of Application: The synthesis of these antidepressant molecules is done through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIRUUMOFNGZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674836 | |
Record name | Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
CAS RN |
1150164-00-3 | |
Record name | Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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